

Spectroscopic Profile of 1,3,5-Benzenetricarboxylic Acid: An In-Depth Technical Guide

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Compound of Interest

Compound Name: **1,3,5-Benzenetricarboxylic acid**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,3,5-Benzenetricarboxylic acid** (also known as trimesic acid), a foundational building block in coordination chemistry, materials science, and pharmaceutical development. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Raman spectroscopy, offering a crucial reference for compound verification, quality control, and further research.

Spectroscopic Data Summary

The inherent C₃h symmetry of **1,3,5-Benzenetricarboxylic acid** simplifies its spectroscopic profile, resulting in a limited number of distinct signals in NMR and characteristic vibrational modes in IR and Raman spectroscopy. The quantitative data are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular symmetry, the ¹H NMR spectrum is characterized by two singlets. The chemical shift of the carboxylic acid protons can be broad and is sensitive to solvent, concentration, and water content.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.7	Singlet	3H	Aromatic Protons (C-H)
>10 (broad)	Singlet (broad)	3H	Carboxylic Acid Protons (-COOH)

Note: Data is typically acquired in DMSO-d₆. The carboxylic acid proton signal is often broad and may not be integrated reliably.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum displays only three signals, corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~130 - 132	Aromatic C-H
~133 - 135	Aromatic C-COOH (ipso-carbon)
~165 - 168	Carboxylic Acid Carbon (-COOH)

Note: Values are estimated based on typical chemical shifts for substituted aromatic carboxylic acids in solvents like DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid groups and the benzene ring.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3300 - 2500	Strong, Broad	O-H stretch of hydrogen-bonded carboxylic acid
~3090	Medium	Aromatic C-H stretch
~1720	Strong	C=O stretch of carboxylic acid dimer
~1620	Medium	Aromatic C=C ring stretch
~1440	Strong	Aromatic C=C ring stretch / C-O-H in-plane bend
~1320	Medium	C-O stretch coupled with O-H in-plane bend
~920	Medium, Broad	Out-of-plane O-H bend of dimer
~730	Strong	Out-of-plane aromatic C-H bend

Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes of the molecule.[\[1\]](#)

Raman Shift (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3090	Strong	Aromatic C-H stretch
~1605	Strong	Aromatic C=C ring stretch
~1425	Medium	Aromatic ring stretch
~1000	Very Strong	Symmetric ring breathing mode
~860	Medium	Ring vibration
~744	Medium	In-plane C-C bend
~630	Medium	Ring deformation

Experimental Methodologies

The data presented in this guide are typically obtained using standard high-resolution spectroscopic techniques. The following protocols outline the general procedures for sample preparation and analysis.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **1,3,5-Benzenetricarboxylic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), due to the compound's good solubility in this solvent. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the range of 0-15 ppm.
- ¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon environment. A larger number of scans and a longer

relaxation delay are often required compared to ^1H NMR due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.

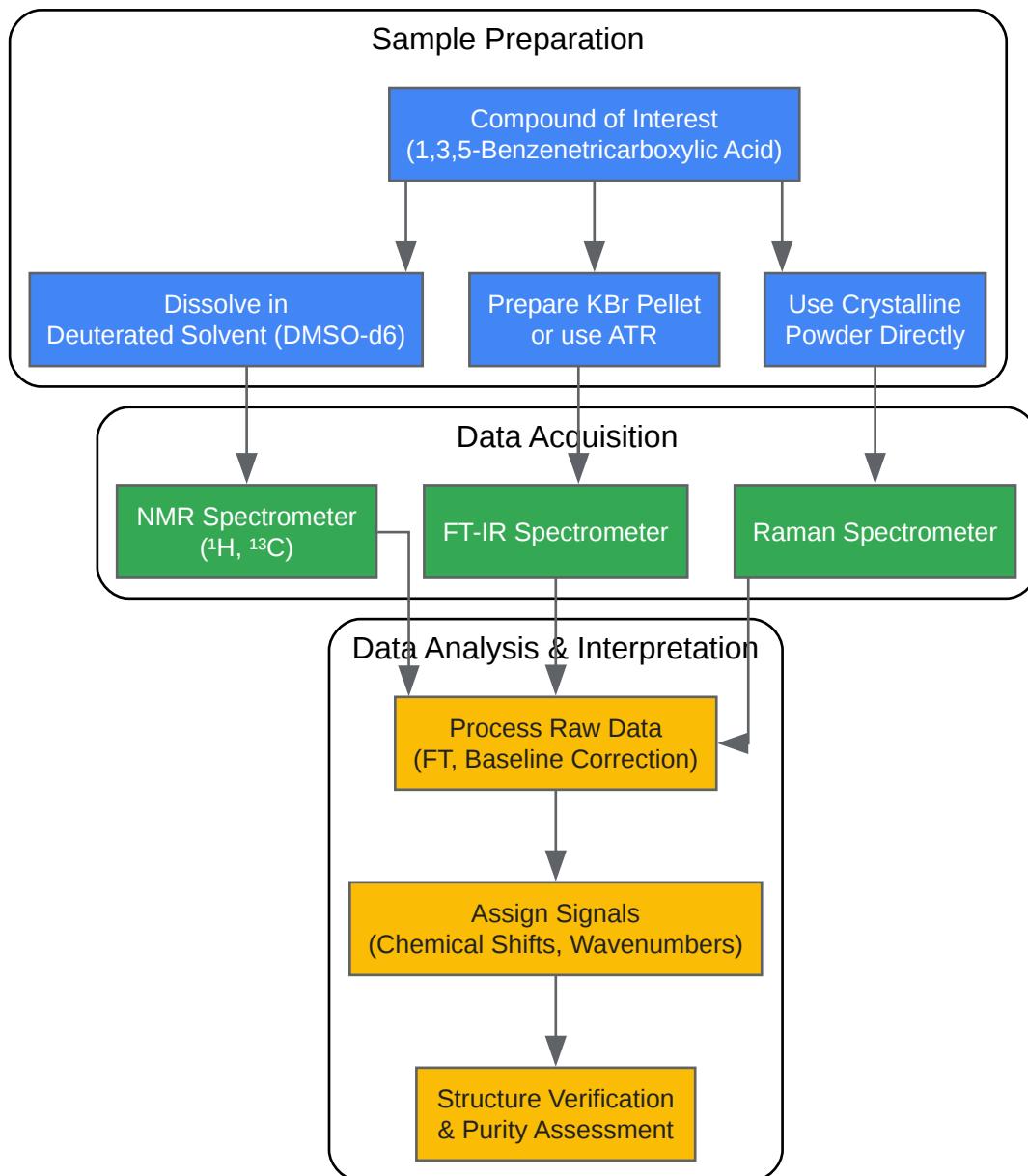
IR and Raman Spectroscopy

- Sample Preparation: As **1,3,5-Benzenetricarboxylic acid** is a solid at room temperature, spectra are acquired using solid-state sampling techniques.
 - For IR (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.
 - For IR (ATR): A small amount of the powdered sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.
 - For FT-Raman: The crystalline powder sample is typically placed in a glass vial or a small aluminum cup and positioned in the instrument's sample holder for analysis.^[1] No specific sample preparation is usually needed.
- Instrumentation:
 - IR: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.
 - Raman: A Fourier Transform (FT) or dispersive Raman spectrometer equipped with a laser source (e.g., Nd:YAG at 1064 nm for FT-Raman to minimize fluorescence) is used.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the molecular structure and its key spectroscopic signals.

General Workflow for Spectroscopic Analysis

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*General workflow for spectroscopic analysis.
Structure and key spectroscopic assignments.*

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References

- 1. Trimesic acid(554-95-0) ^{13}C NMR [m.chemicalbook.com]
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